molecular formula C10H9NO3 B1450294 Methyl 2-(4-cyano-2-hydroxyphenyl)acetate CAS No. 1261649-42-6

Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Cat. No. B1450294
M. Wt: 191.18 g/mol
InChI Key: LKVLPOJNMZPYRD-UHFFFAOYSA-N
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Description

“Methyl 2-(4-cyano-2-hydroxyphenyl)acetate” is a chemical compound . It is a methyl ester resulting from the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with methanol .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-cyano-2-hydroxyphenyl)acetate” is represented by the InChI code: 1S/C10H9NO3/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4,12H,5H2,1H3 .

Scientific Research Applications

Environmental Degradation and Toxicology

  • Advanced Oxidation Processes for Acetaminophen Degradation : A review highlights the use of advanced oxidation processes (AOPs) to degrade acetaminophen, a compound structurally different but relevant in the context of environmental pollution and treatment. This study summarizes degradation pathways, by-products, and biotoxicity, providing insights into the environmental fate of persistent organic pollutants and the effectiveness of AOPs in treating contaminated water (Qutob et al., 2022).

  • Sorption of Phenoxy Herbicides : Research into the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals offers insights into environmental remediation techniques. Understanding the interactions between these compounds and various substrates can inform the development of strategies to mitigate their environmental impact (Werner et al., 2012).

Molecular Biology and Chemistry

  • Fluorescent Chemosensors : A study on 4-methyl-2,6-diformylphenol-based compounds, which share a structural motif with the target compound, explores their application in developing chemosensors for detecting metal ions, anions, and neutral molecules. This research is crucial for environmental monitoring and medical diagnostics (Roy, 2021).

  • Drug Metabolism and Conjugation : A review on the developmental aspects of drug conjugation, with a focus on glucuronidation, provides a broad perspective on how compounds are metabolized in biological systems. This knowledge is essential for drug development and understanding the metabolic fate of chemicals, including environmental pollutants (Dutton, 1978).

Safety And Hazards

“Methyl 2-(4-cyano-2-hydroxyphenyl)acetate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if skin contact occurs, and wearing protective equipment .

properties

IUPAC Name

methyl 2-(4-cyano-2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)5-8-3-2-7(6-11)4-9(8)12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVLPOJNMZPYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-cyano-2-hydroxyphenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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